2-Amino-5-benzyl-5-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one
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Overview
Description
2-Amino-5-benzyl-5-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-benzyl-5-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one typically involves the following steps:
Starting Materials: Benzylamine, 3-chlorobenzaldehyde, and glyoxal are commonly used as starting materials.
Condensation Reaction: Benzylamine reacts with 3-chlorobenzaldehyde in the presence of an acid catalyst to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with glyoxal to form the imidazole ring.
Reduction: The resulting imidazole compound is then reduced to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-benzyl-5-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups and properties.
Scientific Research Applications
2-Amino-5-benzyl-5-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-benzyl-5-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one: Lacks the chlorophenyl group.
2-Amino-5-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one: Lacks the benzyl group.
2-Amino-5-benzyl-4,5-dihydro-1H-imidazol-4-one: Lacks both the chlorophenyl and benzyl groups.
Uniqueness
The presence of both the benzyl and chlorophenyl groups in 2-Amino-5-benzyl-5-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one makes it unique compared to its similar compounds
Properties
IUPAC Name |
2-amino-4-benzyl-4-(3-chlorophenyl)-1H-imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-13-8-4-7-12(9-13)16(14(21)19-15(18)20-16)10-11-5-2-1-3-6-11/h1-9H,10H2,(H3,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZOYQXTXGRLAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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